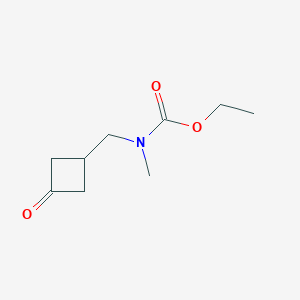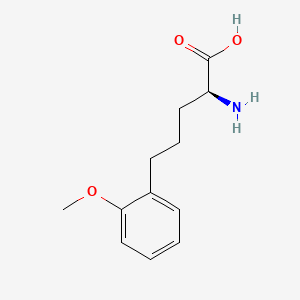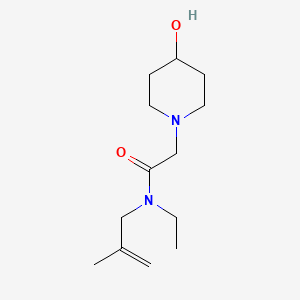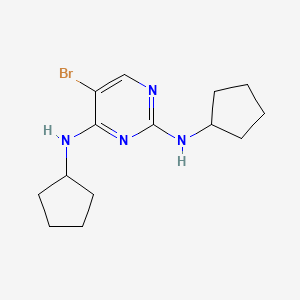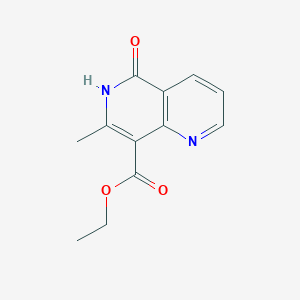
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which includes nitrogen atoms, making it an important structure in medicinal chemistry. It has garnered interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethyl acetoacetate and 2-aminonicotinic acid can be used. The reaction often requires a catalyst and specific temperature conditions to ensure the formation of the desired naphthyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketone groups to alcohols or other reduced forms.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but common reagents include halogens (e.g., bromine) and bases (e.g., sodium hydroxide).
Major Products
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt key biological pathways, leading to therapeutic effects such as tumor suppression or microbial inhibition.
類似化合物との比較
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid
Uniqueness
Ethyl 7-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of the naphthyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
ethyl 7-methyl-5-oxo-6H-1,6-naphthyridine-8-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7(2)14-11(15)8-5-4-6-13-10(8)9/h4-6H,3H2,1-2H3,(H,14,15) |
InChIキー |
YYSDLLVPZUUXPW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=O)C2=C1N=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


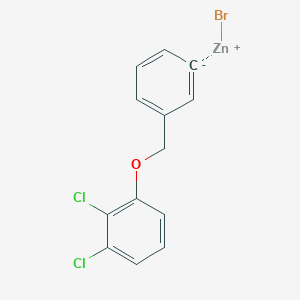
![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)

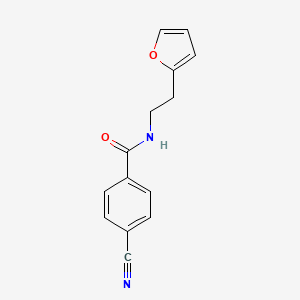

![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
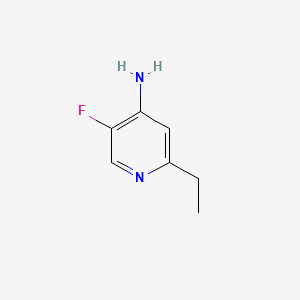
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
